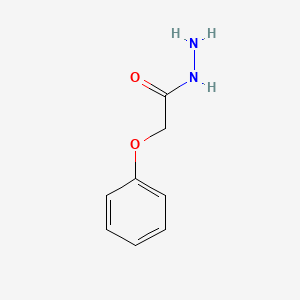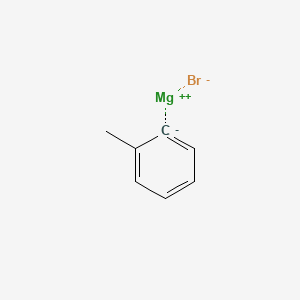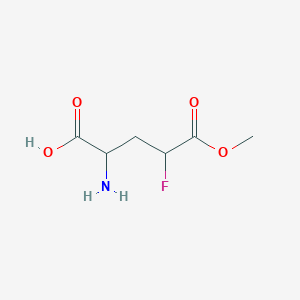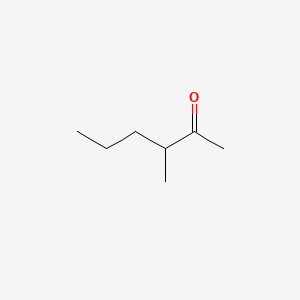
1-(2-Phenoxyethyl)piperidine
Vue d'ensemble
Description
1-(2-Phenoxyethyl)piperidine is a compound that belongs to the class of organic compounds known as aminopiperidines . It is a clear, colorless liquid that has a characteristic odor . It is miscible with water and many organic solvents, indicating its highly polar nature .
Synthesis Analysis
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their synthesis has long been widespread . A set of compounds bearing phenoxyethyl amines were synthesized . The reaction of 1-(2-hydroxyethyl)piperidine with metallic sodium under inert atmosphere in a Parr autoclave has been reported .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular formula of this compound is C13H19NO.
Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The reaction leads to 2-oxo-1,2,3,4-tetrahydropyridine if the amide group in 2-cyanoacetamides possesses either an alkyl or hydrogen substituent instead of aryl .
Physical And Chemical Properties Analysis
Piperidine is a clear, colorless liquid that has a characteristic odor . It is miscible with water and many organic solvents, indicating its highly polar nature . The molecular weight of this compound is 205.3 g/mol.
Applications De Recherche Scientifique
Arthritis and Pain Management
1-(2-Phenoxyethyl)piperidine derivatives have been investigated for their potential in treating inflammatory conditions such as arthritis, including osteoarthritis and rheumatoid arthritis, and pain associated with these conditions. A specific focus is on compounds acting as selective EP4 antagonists, targeting the Prostaglandin E receptor 4 (EP4), which could offer new therapeutic strategies in these diseases (Abdel-Magid, 2014).
Potential in Drug Synthesis and Optimization
Studies on this compound derivatives have shown their relevance in the synthesis of biologically active drugs. These compounds exhibit significant antioxidant values, indicating their potential as biologically active drugs. Experimental and theoretical data support their utility in drug synthesis and optimization (Ulaş, 2020).
Role in NMDA Receptor Antagonism
Derivatives of this compound have been identified as novel N-methyl-D-aspartate (NMDA) receptor antagonists with high selectivity for specific receptor subunits. This property is significant in the context of developing new therapeutic agents for neurological conditions (Zhou et al., 1999).
Anti-HIV Activity
Phenoxyethyl piperidine derivatives have been designed and synthesized as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1 reverse transcriptase (RT). These compounds have demonstrated the ability to inhibit HIV-1 replication at nanomolar concentrations, indicating their potential as potent anti-HIV agents (Venkatachalam et al., 2000).
Potential in Chemical Synthesis and Analysis
This compound derivatives have been used in various chemical syntheses and analyses, contributing to the understanding of chemical properties and reactions. For example, studies on the reaction of phenols with this compound derivatives have provided insights into geometrical isomers and x-ray crystallographic structures (Butt et al., 1983).
Potential in Anti-Inflammatory Drug Development
Derivatives of this compound have been evaluated in the development of new nonsteroidal anti-inflammatory drugs (NSAIDs). These compounds have shown high selectivity against cyclooxygenase-2 (COX-2), suggesting their potential in creating safer and more effective anti-inflammatory medications (Burayk et al., 2022).
Mécanisme D'action
Target of Action
1-(2-Phenoxyethyl)piperidine is a derivative of phenoxyethyl piperidine, which has been found to have various pharmacological activities . The primary targets of this compound are believed to be the estrogen receptors, as it is widely used in selective estrogen receptor modulator (SERM) drugs . These receptors play a crucial role in the regulation of reproductive and sexual function, bone health, cardiovascular health, and other physiological functions .
Mode of Action
The mode of action of this compound involves its interaction with its primary targets, the estrogen receptors. It acts as a modulator, meaning it can either block or activate the receptors depending on the context . This allows it to have a variety of effects, from antitussive to anticancer properties . Additionally, it has been suggested that these compounds exhibit high anticholinergic and H3 inverse agonistic activities .
Biochemical Pathways
This compound affects several biochemical pathways due to its interaction with estrogen receptors and its anticholinergic and H3 inverse agonistic activities . The exact pathways and their downstream effects can vary depending on the specific context and the other compounds present. It is known that modulation of estrogen receptors can affect a wide range of physiological processes, including reproductive function, bone health, and cardiovascular health .
Pharmacokinetics
It is known that the compound’s pharmacokinetic properties can impact its bioavailability
Result of Action
The molecular and cellular effects of this compound’s action are varied due to its ability to modulate estrogen receptors and its anticholinergic and H3 inverse agonistic activities . These effects can range from changes in reproductive function to potential anticancer properties . The exact effects can depend on a variety of factors, including the specific context and the presence of other compounds.
Safety and Hazards
Orientations Futures
Piperidine derivatives have been found to have a wide range of biological and pharmaceutical activity . They are being utilized in different therapeutic applications. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Propriétés
IUPAC Name |
1-(2-phenoxyethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-3-7-13(8-4-1)15-12-11-14-9-5-2-6-10-14/h1,3-4,7-8H,2,5-6,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUFKEGMFFPMIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20224786 | |
| Record name | Piperidine, 1-(2-phenoxyethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20224786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74-41-9 | |
| Record name | 1-(2-Phenoxyethyl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperidine, 1-(2-phenoxyethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000074419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperidine, 1-(2-phenoxyethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20224786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


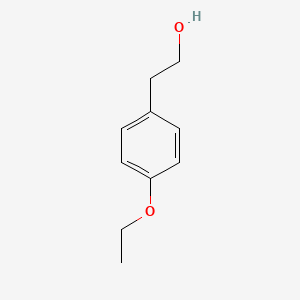
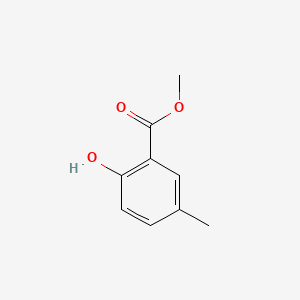




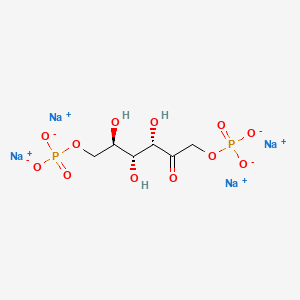
![2-[4-(Tert-pentyl)phenoxy]phenylamine](/img/structure/B1360142.png)
